N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide
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Overview
Description
N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
N-Benzylation: The brominated indole is then reacted with benzyl chloride in the presence of a base like potassium carbonate to form the N-benzyl derivative.
Amidation: Finally, the N-benzyl derivative is reacted with N-methylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, greener solvents, and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atom and the benzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(5-chloro-1H-indol-1-yl)-N-methylpropanamide
- N-benzyl-3-(5-fluoro-1H-indol-1-yl)-N-methylpropanamide
- N-benzyl-3-(5-iodo-1H-indol-1-yl)-N-methylpropanamide
Uniqueness
N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.
Properties
Molecular Formula |
C19H19BrN2O |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-benzyl-3-(5-bromoindol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C19H19BrN2O/c1-21(14-15-5-3-2-4-6-15)19(23)10-12-22-11-9-16-13-17(20)7-8-18(16)22/h2-9,11,13H,10,12,14H2,1H3 |
InChI Key |
DWFIXRKECQEVKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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